3-Chloro-6-hydroxy-2-nitrobenzaldehyde
Overview
Description
3-Chloro-6-hydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H4ClNO4. It is a derivative of benzaldehyde, characterized by the presence of chloro, hydroxy, and nitro functional groups on the benzene ring. This compound is typically a white to yellow solid and is used in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-hydroxy-2-nitrobenzaldehyde can be achieved through several methods. One common approach involves the nitration of 3-chloro-6-hydroxybenzaldehyde. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-hydroxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Oxidation: 3-Chloro-6-hydroxy-2-nitrobenzoic acid.
Reduction: 3-Chloro-6-hydroxy-2-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-hydroxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-hydroxy-2-nitrobenzaldehyde depends on its chemical reactivity. The compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form Schiff bases with amines, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to various biological and chemical effects, depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-nitrobenzaldehyde: Similar structure but lacks the hydroxy group.
3-Nitrobenzaldehyde: Lacks both the chloro and hydroxy groups.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a methoxy group instead of a chloro group.
Uniqueness
3-Chloro-6-hydroxy-2-nitrobenzaldehyde is unique due to the specific combination of chloro, hydroxy, and nitro groups on the benzene ring.
Properties
IUPAC Name |
3-chloro-6-hydroxy-2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-1-2-6(11)4(3-10)7(5)9(12)13/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHUQAKTDQZINI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C=O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624829 | |
Record name | 3-Chloro-6-hydroxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412336-53-9 | |
Record name | 3-Chloro-6-hydroxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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